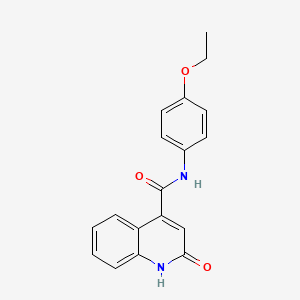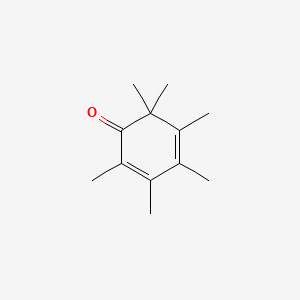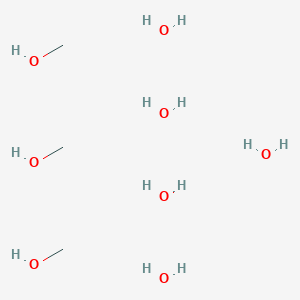![molecular formula C18H22BrNO B14171115 N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide CAS No. 1459-51-4](/img/structure/B14171115.png)
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-4-tricyclo[33113,7]dec-1-ylphenyl)acetamide is a complex organic compound characterized by the presence of a bromine atom, a tricyclo[33113,7]decane ring system, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoaniline and tricyclo[3.3.1.13,7]decane derivatives.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including bromination and cyclization.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: The tricyclo[3.3.1.13,7]decane ring system can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phenylacetamides, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the tricyclo[3.3.1.13,7]decane ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide: Similar structure but lacks the bromine atom.
N-(2-Bromo-4-cyclohexylphenyl)acetamide: Similar structure but with a cyclohexyl ring instead of the tricyclo[3.3.1.13,7]decane ring.
Uniqueness
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide is unique due to the presence of the tricyclo[3.3.1.13,7]decane ring system, which imparts distinct steric and electronic properties. The bromine atom also enhances its reactivity and potential for further functionalization.
Properties
CAS No. |
1459-51-4 |
|---|---|
Molecular Formula |
C18H22BrNO |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-2-bromophenyl]acetamide |
InChI |
InChI=1S/C18H22BrNO/c1-11(21)20-17-3-2-15(7-16(17)19)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21) |
InChI Key |
ILVMPBQLHJPEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide](/img/structure/B14171034.png)
![4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile](/img/structure/B14171037.png)

![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)
![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)



![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)

![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)
![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
